molecular formula C9H10ClNO B1582857 2-chloro-N-phenylpropanamide CAS No. 21262-52-2

2-chloro-N-phenylpropanamide

Cat. No.: B1582857
CAS No.: 21262-52-2
M. Wt: 183.63 g/mol
InChI Key: BWWXKHHVIAJJFM-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylpropanamide is an organic compound with the molecular formula C9H10ClNO It is a chlorinated amide derivative of propanamide, where the chlorine atom is attached to the second carbon of the propanamide chain, and the phenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of 2-chloropropanoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the carbonyl carbon of 2-chloropropanoyl chloride, resulting in the formation of this compound .

Another method involves the reduction of this compound using lithium aluminium hydride (LiAlH4). This reduction process can yield two amines, namely N-propylaniline and N-isopropylaniline, depending on the reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow processes. These processes offer advantages such as improved safety, scalability, and efficiency. For example, the Schotten-Baumann reaction can be adapted for continuous production, where 3-chloropropanoyl chloride reacts with aniline under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Aluminium Hydride (LiAlH4): Used for reduction reactions.

    Pyridine: Acts as a base in nucleophilic substitution reactions.

    Aniline: Reacts with 2-chloropropanoyl chloride to form this compound.

Major Products Formed

    N-Propylaniline: Formed during the reduction of this compound.

    N-Isopropylaniline: Another product of the reduction reaction.

Scientific Research Applications

2-Chloro-N-phenylpropanamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Comparison with Similar Compounds

2-Chloro-N-phenylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom and the phenyl group, which can influence its behavior in various chemical reactions.

Properties

IUPAC Name

2-chloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWXKHHVIAJJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295127
Record name 2-chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21262-52-2
Record name 21262-52-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-phenylpropanamide
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Synthesis routes and methods

Procedure details

18 g of aniline are introduced dropwise into 22.6 g of 2-chloropropionyl chloride at a temperature of about 10° C., with stirring until the evolution of HCl has ended. After filtration, 31 g (yield: 84.5%) of α-chloro-α-methylacetanilide are obtained in the form of a pink powder. M.p. (inst.)=80° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH4)?

A1: While a previous study might have suggested otherwise, recent research [] demonstrates that this compound reacts with LiAlH4 to yield two primary amines: N-propylaniline and N-isopropylaniline. This reaction proceeds through the formation of 2-methyl-N-phenylaziridine as a key intermediate. Interestingly, the reduction of the aziridine itself is significantly slower than the reduction of the parent this compound, suggesting a crucial role of Lewis acid catalysis by aluminum chlorohydrides in facilitating the reduction process. [] (https://www.semanticscholar.org/paper/b8c942ecb184e030d1d29ef04ec5a5fb34d2290b)

Q2: Can this compound be used as a precursor for other compounds?

A2: Yes, research indicates that this compound can be utilized as a starting material in the synthesis of other organic compounds. For instance, it has been successfully employed in the AlCl3-catalyzed trans N-acylation reaction with α-chloropropionyl chloride. [] This reaction efficiently produces 2-chloro-N-phenylpropanamides, demonstrating the potential of this compound as a versatile building block in organic synthesis. [] (https://www.semanticscholar.org/paper/98e9b857d5e4bd23708b94b35fc3b6525bcb5a48)

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